1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJUGLBVFQAIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the core pyrazole structure, 1-(3,4-dimethylphenyl)-1H-pyrazole, via a classical condensation reaction. This is followed by a detailed exploration of the regioselective formylation at the C4 position of the pyrazole ring utilizing the Vilsmeier-Haack reaction. The guide delves into the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols are provided, alongside characterization data and visual representations of the synthetic workflow and reaction mechanisms to ensure clarity and reproducibility.
Introduction: The Significance of Pyrazole-4-carbaldehydes
Pyrazole derivatives are a prominent class of heterocyclic compounds that feature extensively in pharmaceuticals and agrochemicals due to their diverse biological activities.[1] The pyrazole scaffold is a key pharmacophore in a variety of drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Specifically, pyrazole-4-carbaldehydes serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The aldehyde functionality at the C4 position is particularly amenable to various chemical transformations, making these compounds highly sought-after in drug discovery and development programs.[3]
The target molecule, 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, incorporates a substituted aryl moiety, which can significantly influence the pharmacological profile of derivative compounds. This guide presents a reliable and well-established synthetic route to access this important intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The formyl group at the C4 position can be installed via an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the method of choice for formylating electron-rich heterocyclic systems like pyrazoles.[4] This leads back to the precursor, 1-(3,4-dimethylphenyl)-1H-pyrazole. This pyrazole can, in turn, be synthesized through the condensation of 3,4-dimethylphenylhydrazine with a suitable three-carbon building block, typically a 1,3-dicarbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole
The initial step involves the construction of the pyrazole ring system. This is achieved through the condensation of 3,4-dimethylphenylhydrazine with a 1,3-dicarbonyl compound. For the synthesis of an unsubstituted pyrazole at the C3 and C5 positions, malondialdehyde or its synthetic equivalents are ideal.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the aromatic pyrazole ring.[5]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This N-aryl-substituted pyrazole carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the aldehyde functionality serves as a key synthetic handle for the elaboration into more complex molecular architectures.[1][2] This document outlines a robust synthetic protocol, details expected analytical and spectroscopic data based on established principles and literature precedents for analogous structures, and discusses the potential applications of this compound in drug discovery and development.
Introduction and Significance
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties such as metabolic stability.[3] The incorporation of an aryl substituent at the N1 position, as in 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, significantly influences the molecule's lipophilicity and conformational preferences, which can be fine-tuned to optimize interactions with biological targets.
The carbaldehyde group at the C4 position is a key feature, offering a reactive site for a multitude of chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. This makes 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, a 3,4-dimethylphenyl substituent at the N1 position of the pyrazole, and a carbaldehyde group at the C4 position.
Caption: Molecular Structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Physicochemical Properties of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds[4] |
| Melting Point | Predicted: 100-120 °C | Based on analogous structures[5] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water | Analogy to similar compounds[4] |
| logP (predicted) | 2.5 ± 0.5 | Computational prediction |
| pKa (predicted) | ~1.5 (pyrazole ring protonation) | Based on pyrazole chemistry |
Synthesis and Purification
The most reliable and widely used method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an appropriate hydrazone precursor.
Caption: General workflow for the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3,4-dimethylacetophenone (1 equivalent) in ethanol, add 3,4-dimethylphenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the hydrazone from Step 1 in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]
Spectral Analysis
The structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (CHO) singlet at δ 9.8-10.1 ppm. Pyrazole ring protons as singlets at δ 8.0-8.5 ppm. Aromatic protons of the dimethylphenyl ring as multiplets or distinct signals in the δ 7.0-7.8 ppm range. Methyl protons as two singlets at δ 2.2-2.5 ppm.[6] |
| ¹³C NMR | Aldehyde carbonyl carbon at δ 180-185 ppm. Pyrazole ring carbons in the δ 110-150 ppm range. Aromatic carbons of the dimethylphenyl ring in the δ 120-140 ppm range. Methyl carbons at δ 19-22 ppm.[5][8] |
| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde at ~1670 cm⁻¹. C-H stretching of the aldehyde at ~2830 and ~2730 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 200. Fragmentation may involve the loss of the aldehyde group (CHO, 29 amu) or cleavage of the pyrazole ring.[6] |
Rationale for Spectral Assignments
-
¹H NMR: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The protons on the aromatic pyrazole ring are also in a deshielded environment. The distinct signals for the methyl groups and the aromatic protons of the dimethylphenyl ring will depend on their electronic environment and through-space interactions.
-
¹³C NMR: The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. The carbon atoms of the pyrazole and dimethylphenyl rings will appear in the aromatic region, with their specific shifts influenced by the substitution pattern.
-
IR Spectroscopy: The carbonyl stretch of an aromatic aldehyde is a strong, sharp absorption and is a key diagnostic peak. The C-H stretches of the aldehyde are also characteristic, though sometimes weaker.
-
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Development
1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a valuable scaffold for the development of novel therapeutic agents across various disease areas. The pyrazole core is present in drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]
Caption: Potential therapeutic applications derived from the 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold.
The aldehyde functionality allows for the straightforward synthesis of derivatives such as Schiff bases, hydrazones, and oximes, which can introduce new pharmacophoric features and modulate the biological activity of the parent molecule. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of pyrazole-based compounds for structure-activity relationship (SAR) studies.
Conclusion
1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis via the Vilsmeier-Haack reaction, its predicted physicochemical properties, and a thorough analysis of its expected spectral characteristics. The insights provided herein are intended to facilitate the use of this compound in the design and synthesis of novel molecules with potential therapeutic applications. The robust chemistry of the pyrazole core, combined with the reactivity of the aldehyde group, makes this a compound of significant interest for further investigation.
References
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Pandhurnekar, C., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its derivatives. Journal of Advanced Scientific Research.
- 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
- 13C NMR Chemical Shift. (n.d.).
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2012). PMC.
- 1H and 13C NMR study of perdeuterated pyrazoles. (2000).
- Mass Spectrometry - Fragmentation P
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). JOCPR.
- Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).
- 1H NMR Chemical Shift. (n.d.).
- mass spectra - fragmentation p
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.).
- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. chemimpex.com [chemimpex.com]
- 4. jpsionline.com [jpsionline.com]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Mass spectrometry analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We present field-proven methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the causality behind instrumental choices. Furthermore, this document elucidates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing a robust framework for structural confirmation and identification. The protocols and interpretations herein are designed to establish a self-validating system for the analysis of this compound and its analogues.
Introduction
1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] As a synthetic intermediate, its unambiguous structural characterization is paramount to ensure the integrity of downstream applications in drug discovery and material science. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for determining molecular weight and providing rich structural information through controlled fragmentation.[3] This guide synthesizes established principles of mass spectrometry with specific insights into the fragmentation behavior of pyrazoles and aromatic aldehydes to provide a definitive analytical workflow.
Physicochemical Properties of the Analyte
A precise understanding of the analyte's properties is the first step in method development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem[4] |
| Monoisotopic Mass | 200.094963 Da | PubChem[4] |
| Structure | 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | N/A |
Core Principles of Mass Spectrometry
A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The process can be universally broken down into three fundamental stages:
-
Ionization: The neutral analyte molecule is converted into a gas-phase ion. The choice of ionization technique is critical; high-energy methods like Electron Ionization (EI) induce extensive fragmentation, providing a detailed molecular "fingerprint," while "soft" techniques like Electrospray Ionization (ESI) typically preserve the intact molecule as a protonated or sodiated species.[5][6]
-
Mass Analysis: The newly formed ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) based on their m/z ratio under the influence of electric or magnetic fields.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.[7]
Recommended Analytical Strategies & Protocols
The choice between Gas and Liquid Chromatography is dictated by the analyte's volatility and thermal stability. For 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, both approaches are viable and provide complementary information.
Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the preferred method for generating a reproducible, library-searchable mass spectrum. The analyte possesses sufficient volatility and thermal stability for gas-phase analysis. The use of Electron Ionization (EI) at a standard 70 eV provides extensive, structurally significant fragmentation, which is invaluable for initial identification.[8]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet using a split or splitless injection mode. A split ratio of 20:1 is a good starting point to avoid column overloading.
-
Chromatographic Separation: Separate the analyte on a capillary column. A mid-polarity column is ideal.
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer operating in EI mode.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar to mid-polarity stationary phase provides good peak shape for aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to ensure elution of the analyte as a sharp peak. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy allows for reproducible fragmentation and library matching. |
| Mass Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |
Strategy 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is an excellent alternative, particularly for confirming the molecular weight with minimal fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated.[9][10][11] This method is also amenable to high-throughput screening and analysis of complex mixtures.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Chromatographic Separation: Separate the analyte using a reverse-phase C18 column.
-
Mass Spectrometry: Analyze the eluent using an ESI source, typically in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 mm ID x 50 mm, 1.8 µm particle size | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation for efficient ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute moderately hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrazole nitrogens are basic and readily accept a proton. |
| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion. |
| MS/MS Experiment | Isolate precursor ion m/z 201.1; apply CID energy | To generate structurally informative fragment ions. |
Interpretation of Mass Spectra: Predicted Fragmentation Pathways
The unique structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde gives rise to predictable fragmentation patterns derived from its constituent parts: the aromatic aldehyde and the substituted pyrazole ring.[12][13][14]
Predicted Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, the molecular ion (M⁺•) is expected to be clearly visible. The fragmentation will be dominated by cleavages characteristic of aromatic aldehydes and heterocyclic systems.[13][14][15]
Caption: Predicted EI fragmentation pathway for the analyte.
| m/z | Proposed Ion | Formula | Comments |
| 200 | [M]⁺• | [C₁₂H₁₂N₂O]⁺• | Molecular Ion. Expected to be of moderate to high abundance. |
| 199 | [M-H]⁺ | [C₁₂H₁₁N₂O]⁺ | Base Peak Candidate. Loss of the aldehydic hydrogen, a very common fragmentation for aldehydes.[13][14] |
| 171 | [M-CHO]⁺ | [C₁₁H₁₁N₂]⁺ | Loss of the formyl radical (•CHO), another characteristic aldehyde fragmentation.[13][14] |
| 144 | [M-CHO-HCN]⁺ | [C₁₀H₁₀N]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring fragment, a classic pyrazole cleavage.[12] |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Dimethylphenyl cation, resulting from cleavage of the N-phenyl bond. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement and loss from the m/z 105 fragment. |
Predicted ESI-MS/MS Fragmentation
In ESI, the molecule is protonated to form [M+H]⁺ at m/z 201. Tandem MS (MS/MS) of this ion will induce fragmentation. The pathways are often different from EI as they originate from an even-electron species.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
| Precursor m/z | Fragment m/z | Proposed Ion | Comments |
| 201.1 | 173.1 | [M+H - CO]⁺ | Loss of neutral carbon monoxide from the protonated aldehyde. |
| 201.1 | 120.1 | [C₈H₁₀N]⁺ | Protonated 3,4-dimethylaniline, resulting from cleavage of the N-phenyl bond. |
| 201.1 | 95.1 | [C₄H₃N₂O]⁺ | Pyrazole-4-carbaldehyde fragment cation. |
Data Validation and Trustworthiness
To ensure the highest confidence in identification, the following self-validating steps must be implemented:
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, acquire data on a high-resolution instrument (e.g., Q-TOF or Orbitrap). Confirm that the measured mass of the molecular ion is within 5 ppm of the theoretical exact mass (200.094963 Da).[15][16] This provides unequivocal confirmation of the elemental formula.
-
Isotopic Pattern: Observe the M+1 peak in the mass spectrum. For a molecule with 12 carbon atoms, the expected intensity of the M+1 peak should be approximately 13.2% of the M peak (12 x 1.1%). This helps validate the carbon count in the proposed formula.
-
Reference Standard: The ultimate confirmation is achieved by analyzing an authenticated reference standard of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde under identical conditions and confirming the match of retention times and mass spectra.
Conclusion
The mass spectrometric analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be robustly performed using either GC-MS with Electron Ionization or LC-MS/MS with Electrospray Ionization. Each technique offers unique and complementary data. EI provides a detailed fragmentation fingerprint ideal for structural elucidation and library matching, characterized by losses of H• (m/z 199) and CHO• (m/z 171). ESI provides confident molecular weight confirmation via the [M+H]⁺ ion (m/z 201) and predictable fragmentation in MS/MS experiments. By employing the protocols and interpretive frameworks detailed in this guide, researchers can achieve unambiguous identification and characterization of this important chemical entity.
References
- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Wyatt, M. F., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2109.
- Li, Y., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 908, 62-69.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2023). Interpreting Mass Spectra.
- PubChem. (n.d.). 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13(2).
- National Center for Biotechnology Information. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.
- OpenStax. (2023). Interpreting Mass Spectra. Organic Chemistry.
- Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra.
- Kádas, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 957-966.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aldehydes. Whitman College.
- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.
- Chem-Impex. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vce.studypulse.au [vce.studypulse.au]
- 4. 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde | C12H12N2O | CID 43542566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.whitman.edu [people.whitman.edu]
- 15. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Crystal Structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] The compound 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde represents a molecule of significant interest, combining the established pharmacophore of the pyrazole ring with a specific substitution pattern that can critically influence its steric and electronic properties, and thus its interaction with biological targets. Understanding the precise three-dimensional arrangement and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.
While specific, publicly deposited crystal structure data for 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is not available at the time of this writing, this guide provides a comprehensive, field-proven framework for its synthesis, characterization, and complete crystallographic analysis. By synthesizing data from closely related, structurally resolved pyrazole-4-carbaldehyde analogs, we present a robust, self-validating methodology that will guide researchers in obtaining and interpreting the crystal structure of this and similar target molecules. This document explains the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement and the interpretation of supramolecular interactions.
Part 1: Synthesis and Crystallization
Rationale for Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5] This methodology is chosen for its reliability and high regioselectivity at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The reaction proceeds by creating a Vilsmeier reagent, a chloroiminium salt, from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the pyrazole precursor.
An alternative and powerful strategy involves palladium-catalyzed cross-coupling reactions, which are ideal for functionalizing pyrazole triflates.[6][7] However, for the direct introduction of a formyl group onto a pre-formed pyrazole ring, the Vilsmeier-Haack approach is often more direct and atom-economical.
Proposed Synthetic Workflow
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be efficiently achieved via a two-step process starting from the corresponding hydrazine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-(3,4-Dimethylphenyl)-1H-pyrazole.
-
To a solution of 3,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dimethylphenyl)-1H-pyrazole.
-
-
Step 2: Synthesis of 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
-
In a round-bottom flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.
-
Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(3,4-dimethylphenyl)-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 3-5 hours.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide until pH > 9, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Protocol: Crystallization for X-ray Diffraction
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The goal is to achieve slow crystal growth to minimize defects.
-
Solvent Selection: Begin by testing the solubility of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane). An ideal solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Recrystallization: Based on solubility tests, a common and effective method is recrystallization from a binary solvent system such as ethyl acetate/petroleum ether or ethanol/water.[8]
-
Dissolve the purified compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.
-
Slowly add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the polar solvent to redissolve the precipitate, resulting in a saturated solution.
-
Cover the vessel and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C).
-
Colorless, prism-shaped crystals suitable for diffraction should form within 1-3 days.
-
Part 2: Structural Elucidation and Characterization
Single-Crystal X-ray Diffraction: A Self-Validating Workflow
The following protocol describes a standard, self-validating workflow for determining the crystal structure.
Caption: Standard workflow for single-crystal X-ray structure determination.
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEX DUO or Rigaku Saturn724) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[8][9] A full sphere of diffraction data is collected using ω and φ scans.
-
Data Reduction and Structure Solution: The collected raw data is processed to correct for instrumental factors, and the intensities are integrated. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecule.
-
Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low R-factors (R1, wR2) and a goodness-of-fit (S) value close to 1.[9]
Anticipated Crystallographic Data
Based on analyses of similar structures like 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, we can anticipate the key crystallographic parameters.[8][9] The data presented in the table below is from a related, published structure and serves as an illustrative example of what a researcher might expect.
| Parameter | Illustrative Value (Based on Analogs) |
| Chemical Formula | C₁₂H₁₂N₂O |
| Formula Weight | 200.24 |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~8 - 18 |
| b (Å) | ~4 - 11 |
| c (Å) | ~15 - 21 |
| α (°) | 90 or ~107 |
| β (°) | ~95 - 110 |
| γ (°) | 90 or ~93 |
| Volume (ų) | ~1200 - 1400 |
| Z | 4 |
| Dcalc (g/cm³) | ~1.3 |
| F(000) | ~424 |
| R₁ [I > 2σ(I)] | < 0.06 |
| wR₂ (all data) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Table 1: Anticipated crystallographic data for the target compound, with values provided for illustrative purposes based on published analogs.[8][9]
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of all protons. Key signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), distinct singlets for the two methyl groups on the phenyl ring (~2.3 ppm), and characteristic multiplets for the aromatic protons on both the pyrazole and dimethylphenyl rings.
-
¹³C NMR: Will show a signal for the carbonyl carbon (~185 ppm) and distinct signals for all other carbon atoms, confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 201.10.[10]
Part 3: Analysis of Molecular and Crystal Structure
Molecular Geometry
The core pyrazole ring is expected to be essentially planar. A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 3,4-dimethylphenyl ring. In related structures, this angle can vary significantly, from nearly coplanar to highly twisted, depending on the steric hindrance imposed by substituents.[9][11] For the title compound, a moderate twist is anticipated to minimize steric clash between the rings. This angle is critical as it defines the overall molecular conformation, which directly impacts how the molecule can fit into a biological receptor's binding pocket.
Supramolecular Interactions and Crystal Packing
The crystal packing is not merely a random aggregation of molecules but a highly ordered arrangement governed by intermolecular forces. For pyrazole-4-carbaldehydes, the following interactions are consistently observed and are expected to be key features in the crystal structure of the title compound:
-
C—H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. Weak C—H···O hydrogen bonds involving activated C-H donors (such as the aldehyde C-H or aromatic C-H groups) are highly probable. These interactions often link molecules into chains or dimers, forming the primary supramolecular synthons that guide the crystal packing.[9][11]
-
π–π Stacking: The aromatic pyrazole and dimethylphenyl rings provide opportunities for π–π stacking interactions. These can occur between adjacent molecules, further stabilizing the crystal lattice. The centroid-to-centroid distance for such interactions is typically in the range of 3.6-3.8 Å.[11]
Caption: Likely intermolecular interactions in the crystal lattice.
Part 4: Implications for Drug Design and Development
A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:
-
Conformational Analysis: The experimentally determined dihedral angle between the rings provides a low-energy, solid-state conformation. This information is a critical input for computational docking studies, leading to more accurate predictions of binding modes with target proteins.
-
Pharmacophore Modeling: The precise location of hydrogen bond donors and acceptors (like the aldehyde oxygen) and hydrophobic regions (the dimethylphenyl group) allows for the refinement of pharmacophore models. This can guide the design of new derivatives with improved potency and selectivity.
-
Polymorphism Screening: Small molecules can often crystallize in multiple forms (polymorphs) with different physical properties, including solubility and bioavailability. A definitive crystal structure serves as the reference point for any polymorph screening studies, which are essential for pharmaceutical development and regulatory submission.
By following the comprehensive guide presented herein, researchers will be well-equipped to synthesize, crystallize, and definitively resolve the crystal structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, unlocking the structural insights necessary for advancing its potential as a lead compound in drug discovery.
References
-
Li, Q., Zhang, L., & Wang, B. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Ather, A. Q., Tahir, M. N., Khan, M. A., Mehmood, K., & Chaudhry, F. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3170. [Link]
-
El-Hiti, G. A., Baashen, M. A., Al-Reqi, R. M., Hashim, H. A., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1331-1334. [Link]
-
Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Tahir, M. N., et al. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o1031. [Link]
-
Štefane, B., & Polanc, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Kumar, V., & Hassan, M. I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]
-
ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
ResearchGate. (2021). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). [Link]
-
Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Journal of Advanced Scientific Research. (2021). A comprehensive review on pyrazole derivatives with its pharmacological applications. [Link]
-
PubChemLite. (n.d.). 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. chemmethod.com [chemmethod.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis
An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Executive Summary
The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] This guide offers a comprehensive technical overview of its application in the synthesis of pyrazole-4-carbaldehydes, critical building blocks in modern drug discovery. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs, and the introduction of a formyl group at the C4 position unlocks a vast potential for further molecular elaboration.[3][4][5][6] This document details the underlying reaction mechanism, provides a field-proven experimental protocol, explores the reaction's scope and limitations, and offers practical troubleshooting advice to ensure successful and reproducible synthesis.
The Core Directive: Mechanism and Rationale
Understanding the "why" behind each step is critical for optimization and troubleshooting. The Vilsmeier-Haack reaction is not merely a mixing of reagents but a carefully orchestrated sequence of chemical transformations.
Formation of the Electrophile: The Vilsmeier Reagent
The reaction's true electrophile is the chloroiminium salt , commonly known as the Vilsmeier reagent. It is generated in situ from the reaction between a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][7][8][9]
The formation proceeds as follows:
-
The nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic and resonance-stabilized chloroiminium cation.
This step is highly exothermic and moisture-sensitive. The causality for conducting this step at low temperatures (0–5 °C) is to control the reaction rate, prevent thermal degradation of the reagent, and ensure its complete formation before the introduction of the pyrazole substrate.[7]
Electrophilic Attack and Aromatic Substitution
The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, thus directing the formylation with high regioselectivity.[10][11]
The mechanism involves:
-
The π-electrons of the pyrazole ring attack the electrophilic carbon of the Vilsmeier reagent.
-
This forms a cationic intermediate, often referred to as a sigma complex.
-
Aromatization is restored through the loss of a proton from the C4 position, yielding a substituted iminium salt intermediate.
Hydrolysis to the Aldehyde
The final step is the hydrolysis of the iminium salt during the aqueous workup. The addition of water to the reaction mixture, typically by pouring it onto crushed ice, serves two purposes: it safely quenches the reactive POCl₃ and facilitates the hydrolysis of the iminium intermediate to the desired pyrazole-4-carbaldehyde.[11] Subsequent basification aids in neutralizing acidic byproducts and ensuring the final product is in its free form.
Visualization of the Reaction Mechanism
The following diagram illustrates the complete mechanistic pathway, from reagent formation to the final product.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Methodological & Application
Application Note: 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold for Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This application note provides a detailed guide on the synthesis and strategic utilization of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde , a key intermediate for the development of novel therapeutics. The aldehyde functionality at the C4 position serves as a versatile chemical handle, enabling the synthesis of diverse compound libraries targeting a range of pathologies, including cancer, inflammation, and microbial infections.[4][5] We present validated protocols for its synthesis via the Vilsmeier-Haack reaction, subsequent derivatization, and in vitro biological evaluation, offering researchers a practical framework for leveraging this high-potential scaffold in drug discovery programs.
Introduction and Scientific Context
Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][6][7] The structural rigidity of the pyrazole ring, combined with its capacity for hydrogen bonding and dipole interactions, allows it to serve as an effective pharmacophore for various biological targets.[3] The compound 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is of particular interest. The 1-phenylpyrazole core is a common feature in many active agents, while the 4-carbaldehyde group provides a reactive site for extensive chemical elaboration through reactions such as condensation, reductive amination, and Wittig olefination.[4][8] This enables the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 884501-81-9[9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
Strategic Importance in Drug Discovery
The true value of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde lies in its role as a foundational building block. The aldehyde group allows for the facile introduction of diverse functionalities, enabling the development of targeted inhibitors for various disease-related proteins.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold is a key component in numerous kinase inhibitors.[10] Derivatives of pyrazole-4-carbaldehyde can be synthesized to target key oncogenic pathways such as PI3K/Akt/mTOR and VEGFR, effectively inhibiting tumor growth and angiogenesis.[10]
Application in Antimicrobial Agent Synthesis
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[11] Pyrazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][12] The carbaldehyde can be condensed with various nitrogen or sulfur nucleophiles (e.g., thiosemicarbazide) to generate Schiff bases and other heterocyclic systems with potent antimicrobial properties.[13]
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and evaluation of derivatives based on 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles and the cyclization of hydrazones to form 4-formylpyrazoles.[4][14][15] The reaction proceeds via an electrophilic Vilsmeier reagent, which attacks the hydrazone to induce cyclization and formylation.
Causality: The use of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) generates the electrophilic chloromethyleniminium (Vilsmeier) reagent in situ. The reaction must be conducted under anhydrous conditions as the reagent is moisture-sensitive.[14] The hydrazone, formed from 3,4-dimethylacetophenone and phenylhydrazine, provides the necessary atoms for the pyrazole ring.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of 3',4'-dimethylacetophenone (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization:
-
Caution: Perform in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (30 mmol, 3 equiv.) to 0 °C in an ice-salt bath.
-
Add POCl₃ (30 mmol, 3 equiv.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the hydrazone (10 mmol) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Stir for 1 hour, then filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
-
Protocol 2: Derivatization via Reductive Amination
This protocol describes a general method to synthesize a library of amine derivatives, ideal for screening as kinase inhibitors.[10]
Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion to the corresponding amine without reducing the starting aldehyde, minimizing side reactions.
Step-by-Step Methodology:
-
To a solution of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) in 1,2-dichloroethane (10 mL), add the desired amine (e.g., morpholine, piperazine derivative) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for evaluating the inhibitory potential of synthesized compounds against a target kinase (e.g., VEGFR2, PI3K).
Causality: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will block the kinase from consuming ATP, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay is a common commercial system for this purpose.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and test compound serial dilutions in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
In a 96-well white plate, add 5 µL of the test compound dilution or DMSO (for positive and negative controls).
-
Add 10 µL of a 2.5x solution of kinase and substrate.
-
To initiate the reaction, add 10 µL of a 2.5x ATP solution. The final volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus log[inhibitor] concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[16]
Step-by-Step Methodology:
-
Prepare a 2-fold serial dilution of each test compound in DMSO, then dilute further in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Prepare a bacterial inoculum (e.g., S. aureus, E. coli) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Representative Data
The following tables present hypothetical data for a series of derivatives synthesized from the title compound to illustrate expected outcomes from biological screening.
Table 1: Kinase Inhibition Data for Reductive Amination Derivatives
| Compound ID | Amine Moiety | Target Kinase | IC₅₀ (nM) |
| PYZ-001 | Morpholine | VEGFR2 | 250 |
| PYZ-002 | 4-Methylpiperazine | VEGFR2 | 85 |
| PYZ-003 | Aniline | VEGFR2 | 1200 |
| Sorafenib | (Reference) | VEGFR2 | 30 |
Table 2: Antimicrobial Activity for Condensation Derivatives
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYZ-THIO-01 | Thiosemicarbazone | 8 | 32 |
| PYZ-THIO-02 | N-phenylthiosemicarbazone | 4 | 16 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Conclusion
1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactive nature of its aldehyde functionality provide a robust platform for the rapid generation of diverse compound libraries. The protocols and strategic insights detailed in this note demonstrate its utility in developing novel kinase inhibitors, antimicrobial agents, and other potential therapeutics, empowering researchers to accelerate their drug discovery efforts.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Becerra, D., Abonia, R., & Castillo Millán, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4723. [Link]
-
Kharbade, B. V., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(1), 143-146. [Link]
-
Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Diverse Biological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(2), 37-43. [Link]
-
Ren, J., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9801. [Link]
-
Baviskar, A. T., et al. (2013). Synthesis and reactions of pyrazole-4-carbaldehydes. ARKIVOC, 2013(v), 125-152. [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10183-10197. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105338. [Link]
-
Abdel-Aziz, H. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4930. [Link]
-
Al-Omaim, W. S., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 22123. [Link]
-
Patel, J. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-8. [Link]
-
Singh, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-23. [Link]
-
Al-Suaily, K. A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1234. [Link]
-
Yi, X. H., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 12(4), 806-814. [Link]
-
Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 10), o2885. [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemistry of Heterocyclic Compounds, 47(4), 451-460. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245. [Link]
-
Prikler, S., et al. (2022). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1371. [Link]
-
Al-Ostath, R. A., et al. (2022). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 14(3), 200-213. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2110. [Link]
-
Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1549-1570. [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]
-
Sroikham, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6820. [Link]
-
Gokalp, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. [Link]
-
Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1555-1566. [Link]
-
El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. sciensage.info [sciensage.info]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpsionline.com [jpsionline.com]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Evaluation of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Analogues as Anti-inflammatory Agents
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Notably, the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core, underscoring the therapeutic relevance of this heterocycle in targeting inflammatory pathways.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and anti-inflammatory evaluation of a specific class of pyrazole derivatives: analogues of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. The strategic placement of the 3,4-dimethylphenyl group at the N1 position and the reactive carbaldehyde at the C4 position offers a versatile platform for generating a library of diverse analogues, such as Schiff bases, chalcones, and hydrazones, for structure-activity relationship (SAR) studies.
Herein, we delineate the synthetic rationale, provide detailed experimental protocols for both in vitro and in vivo assessment of anti-inflammatory activity, and discuss the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways.
I. Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its Analogues
The synthetic strategy for generating analogues of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde commences with the synthesis of the core aldehyde scaffold, followed by its derivatization.
Synthesis of the Core Scaffold: 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. The likely precursor for this synthesis is 1-(3,4-dimethylphenyl)-1H-pyrazole, which can be synthesized through the condensation of 3,4-dimethylphenylhydrazine with a suitable three-carbon synthon.
The subsequent Vilsmeier-Haack formylation proceeds via an electrophilic substitution mechanism, where the pyrazole ring acts as the nucleophile.
Protocol 1: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
-
Step 1: Preparation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Step 2: Formylation. Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Step 3: Reaction and Work-up. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it cautiously into a beaker of crushed ice.
-
Step 4: Neutralization and Isolation. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Step 5: Purification. Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Synthesis of Analogues: Schiff Bases, Chalcones, and Hydrazones
The aldehyde functionality at the C4 position of the pyrazole ring is a versatile handle for generating a diverse library of analogues.
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. This reaction is a straightforward and efficient way to introduce a wide variety of substituents. Schiff bases of heterocyclic compounds have demonstrated significant anti-inflammatory activities.[6][7][8]
Protocol 2: General Synthesis of Schiff Base Analogues
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in absolute ethanol. Add a primary aromatic or aliphatic amine (1 equivalent) to the solution.
-
Step 2: Catalysis and Reflux. Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Fit the flask with a condenser and reflux the reaction mixture for 4-8 hours.
-
Step 3: Product Isolation. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If not, the volume of the solvent can be reduced under a vacuum to induce precipitation.
-
Step 4: Purification. Filter the solid product, wash it with cold ethanol, and dry it. Recrystallization from a suitable solvent will yield the pure Schiff base.
Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds and are known to possess anti-inflammatory properties.[9][10] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone in the presence of a base.
Protocol 3: General Synthesis of Chalcone Analogues
-
Step 1: Reaction Setup. Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Step 2: Base-catalyzed Condensation. Add an aqueous solution of a base, such as sodium hydroxide (20-40%), dropwise to the stirred mixture at room temperature.
-
Step 3: Reaction and Precipitation. Continue stirring at room temperature for 2-4 hours. The chalcone product will typically precipitate from the reaction mixture.
-
Step 4: Isolation and Purification. Pour the reaction mixture into cold water and acidify with dilute HCl. Filter the precipitated solid, wash it thoroughly with water, and dry it. Purify the crude chalcone by recrystallization from ethanol.[11]
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. This class of compounds has been explored for a wide range of biological activities, including anti-inflammatory effects.[12][13]
Protocol 4: General Synthesis of Hydrazone Analogues
-
Step 1: Reaction Setup. Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Step 2: Condensation. Add a solution of a substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) in ethanol to the aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Step 3: Reaction and Isolation. Stir the mixture at room temperature or gently reflux for 2-6 hours. The hydrazone product will often precipitate upon cooling.
-
Step 4: Purification. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone.
II. In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide a rapid and cost-effective means to screen compounds for their potential anti-inflammatory effects and to elucidate their mechanism of action at the molecular level.
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[14] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The ability of a compound to inhibit COX enzymes, particularly with selectivity for COX-2, is a hallmark of many NSAIDs.
Protocol 5: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.
-
Materials:
-
COX-1 (ovine or human) and COX-2 (ovine or human) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
-
-
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound or reference inhibitor solution. For the 100% activity control, add 10 µL of the solvent.
-
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells.
-
Shake the plate for a few seconds and incubate for an additional 2-5 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Inhibition of Nitric Oxide (NO) Production in Macrophages
Macrophages play a central role in the inflammatory response. When activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to the pathophysiology of inflammation.
Protocol 6: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Solution A and 50 µL of Solution B, freshly mixed) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Determine the effect of the compounds on cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of inhibition of NO production and the IC₅₀ values.
-
III. In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context, considering factors such as bioavailability, metabolism, and systemic effects.
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening potential anti-inflammatory drugs.[1][10] Sub-plantar injection of carrageenan induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and other inflammatory mediators in the second phase.
Protocol 7: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and a reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups at different doses.
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
IV. Mechanistic Insights: Targeting Inflammatory Signaling Pathways
To understand the molecular basis of the anti-inflammatory activity of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde analogues, it is crucial to investigate their effects on key intracellular signaling pathways that regulate inflammation.
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two major signaling cascades that play a pivotal role in the inflammatory response.[4][13] Upon stimulation by pro-inflammatory signals like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[4] Therefore, inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs. The effect of the pyrazole analogues on these pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK, ERK1/2, JNK).
V. Data Presentation and Interpretation
For a clear comparison of the anti-inflammatory potential of the synthesized analogues, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Analogues
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NO Inhibition IC₅₀ (µM) in RAW 264.7 |
| Analogue 1 | ||||
| Analogue 2 | ||||
| ... | ||||
| Celecoxib | ||||
| Indomethacin |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle | - | 0 | 0 |
| Analogue 1 | |||
| Analogue 2 | |||
| ... | |||
| Indomethacin | 10 |
VI. Visualizing Workflows and Pathways
To enhance the understanding of the experimental design and the underlying biological processes, graphical representations are invaluable.
Caption: Synthetic routes to generate diverse analogues.
Caption: In vitro anti-inflammatory screening workflow.
Caption: Key inflammatory signaling pathways.
VII. Conclusion and Future Directions
The 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility of the core and the ease of derivatization at the C4-aldehyde position allow for the rapid generation of diverse chemical entities. The protocols outlined in this document provide a robust framework for the systematic evaluation of these analogues, from initial in vitro screening to in vivo validation and mechanistic studies.
Future work should focus on establishing a comprehensive structure-activity relationship to identify the key structural features required for potent and selective anti-inflammatory activity. Promising lead compounds can then be advanced to more complex preclinical models of inflammatory diseases to fully assess their therapeutic potential.
VIII. References
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). National Institutes of Health. [Link]
-
Gerokonstantis, D. T., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(11), 2091. [Link]
-
Kharb, R., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 8963-8985. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports, 13(1), 20565. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27361-27383. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports, 13(1), 14713. [Link]
-
Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (2023). Antioxidants, 12(11), 1999. [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of some hydrazone derivatives of pyrazole-4-carboxaldehydes as antileishmanial agents. (2013). Journal of Bacteriology & Parasitology, 2013. [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity study of Schiff bases complexes. (2016). Journal of Natural Sciences Research, 6(16). [Link]
-
Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. (2020). World Journal of Pharmaceutical Sciences, 8(10), 8-13. [Link]
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). RSC Advances, 13(39), 27361-27383. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2022). Journal of Pharmaceutical Negative Results, 13(3), 439-446. [Link]
-
synthesis and anti-inflammatory activity study of schiff bases complexes. (n.d.). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. [Link]
-
Synthesis, antioxidant and analgesic activities of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. (2016). Annales Pharmaceutiques Françaises, 74(5), 379-387. [Link]
-
Synthesis and anti-inflammatory effect of chalcones and related compounds. (1998). Pharmaceutical Research, 15(1), 39-46. [Link]
-
Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2016). Molecules, 21(11), 1530. [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry, 39(6). [Link]
-
Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. (2017). Oriental Journal of Chemistry, 33(5), 2534-2541. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329-334. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2015). Marine Drugs, 13(4), 1865-1877. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). Biomedical Research, 25(3). [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial and Antifungal Screening of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives
A Foreword for the Modern Drug Discovery Professional
In the persistent battle against microbial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, in particular, have consistently demonstrated a broad spectrum of biological activities, making them a privileged structure in drug discovery.[1] This guide is crafted for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of new chemical entities. We will delve into the practical, field-proven methodologies for assessing the antimicrobial and antifungal potential of a specific class of compounds: derivatives of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a discovery campaign—from the synthesis of the core scaffold and its derivatives to a comprehensive suite of screening protocols and preliminary safety assessments. The causality behind each experimental choice is explained, providing not just the "how," but the critical "why," to empower you to adapt and troubleshoot these methods for your own novel compounds.
I. The Synthetic Blueprint: From Precursor to Bioactive Derivatives
The journey begins with the chemical synthesis. The 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde core is a versatile intermediate, primed for derivatization at the aldehyde functional group. The most common and effective strategy for its synthesis is the Vilsmeier-Haack reaction.[2][3] This reaction facilitates the cyclization and formylation of a hydrazone precursor in a one-pot procedure.
Workflow for Synthesis and Derivatization
Sources
Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole-4-carbaldehydes: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to act as a bioisostere, competitively binding to the ATP-binding sites of numerous kinases.[1][2] This mimicry has led to the development of a plethora of derivatives with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, several pyrazolo[3,4-d]pyrimidine-based compounds have emerged as successful anticancer agents, targeting key enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] The versatility of this scaffold continues to make it a focal point in the design and discovery of novel therapeutic agents.[1][4]
This guide provides a detailed overview and practical protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on pathways commencing from readily accessible pyrazole-4-carbaldehydes. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind various synthetic strategies and reaction conditions.
Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core from Pyrazole-4-carbaldehydes
The construction of the pyrimidine ring onto a pre-existing pyrazole framework is a common and effective strategy. Pyrazole-4-carbaldehydes serve as excellent starting materials for this purpose, as the aldehyde functionality provides a key electrophilic center for cyclocondensation reactions. The primary methods involve the reaction of the pyrazole-4-carbaldehyde with a binucleophilic species that provides the necessary atoms to form the pyrimidine ring. Key reagents in this context include urea, thiourea, guanidine, and other amidine derivatives.
The general synthetic workflow can be visualized as a cyclocondensation reaction where the pyrazole-4-carbaldehyde reacts with a suitable nitrogen-containing binucleophile to form the fused pyrimidine ring.
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol I: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their Thio-analogues via Cyclocondensation with Urea/Thiourea
This protocol details a multicomponent reaction for the synthesis of 4-aryl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thiones/ones. This method is notable for its efficiency, particularly under microwave irradiation, which significantly reduces reaction times.[5]
Reaction Principle and Mechanism
The reaction proceeds through an initial Knoevenagel-type condensation between an aromatic aldehyde and 3-methyl-2-pyrazolin-5-one to form an arylidene intermediate. This is followed by a Michael addition of thiourea or urea to the activated double bond, and subsequent intramolecular cyclization and dehydration to yield the final pyrazolo[3,4-d]pyrimidine product. The use of an acid catalyst facilitates both the initial condensation and the final cyclization steps.
Caption: Mechanistic steps in the multicomponent synthesis.
Detailed Experimental Protocol (Microwave-Assisted)
Materials:
-
3-Methyl-2-pyrazolin-5-one (1.0 eq)
-
Appropriate aromatic aldehyde (1.0 eq)
-
Thiourea or Urea (1.0 eq)
-
Acetonitrile (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of 3-methyl-2-pyrazolin-5-one, the selected aromatic aldehyde, and thiourea (or urea).[5]
-
Add a minimal amount of acetonitrile to dissolve the reactants with magnetic stirring.[5]
-
Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 3-5 minutes. The formation of a precipitate is typically observed.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration, wash with cold acetonitrile, and dry in an oven.
Data and Observations
| Reactant (Aldehyde) | Product Type | Reaction Time (Microwave) | Yield (%) |
| Benzaldehyde | Thione | 4 min | 85 |
| 4-Chlorobenzaldehyde | Thione | 3 min | 90 |
| 4-Methoxybenzaldehyde | Thione | 5 min | 82 |
| Benzaldehyde | One | 5 min | 80 |
Yields and reaction times are representative and may vary based on the specific substrates and equipment used.
Expert Insights and Troubleshooting:
-
Catalyst Choice: While hydrochloric acid is effective, other Lewis or Brønsted acids can also be employed. The choice of catalyst can influence reaction rates and yields.
-
Solvent Selection: Acetonitrile is a good choice due to its polarity and ability to absorb microwave irradiation. Other polar aprotic solvents like DMF or DMSO can also be used, but may require higher temperatures for removal during workup.
-
Microwave vs. Conventional Heating: Conventional heating in a solvent like ethanol can also be used, but typically requires longer reaction times (several hours) and may lead to lower yields. Microwave synthesis offers the advantages of rapid heating, shorter reaction times, and often improved yields.[4][6]
-
Product Purification: The crude product is often of high purity. However, recrystallization from a suitable solvent (e.g., ethanol) can be performed if necessary.
Protocol II: Synthesis of 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines via Cyclocondensation with Guanidine
This protocol outlines the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines, which are important pharmacophores, particularly in the development of kinase inhibitors. The reaction involves the cyclocondensation of a pyrazole-4-carbaldehyde with guanidine.
Reaction Principle and Mechanism
The reaction begins with the nucleophilic attack of a nitrogen atom from guanidine on the carbonyl carbon of the pyrazole-4-carbaldehyde, forming a carbinolamine intermediate. This is followed by dehydration to form a Schiff base. Tautomerization and subsequent intramolecular cyclization, driven by the attack of another nitrogen atom of the guanidine moiety onto a suitable carbon of the pyrazole ring (often after an oxidation step or if the pyrazole has an adjacent leaving group), leads to the formation of the pyrimidine ring. A final tautomerization yields the aromatic 4-aminopyrazolo[3,4-d]pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Synthesis Overview and Core Principles
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is typically achieved in two primary stages:
-
Pyrazole Ring Formation: Construction of the core 1-aryl-1H-pyrazole scaffold. The most direct route involves the cyclocondensation reaction between (3,4-dimethylphenyl)hydrazine and a suitable three-carbon building block.[1]
-
C4-Formylation: Introduction of the aldehyde group onto the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C4 position of the pyrazole nucleus.[2][3]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-stage synthesis.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[4] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]
The pyrazole ring is an electron-rich heterocycle, with the C4 position being particularly nucleophilic and sterically accessible, making it the preferred site for electrophilic substitution.[1]
Caption: Vilsmeier-Haack formylation mechanism on a pyrazole substrate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Final Product
Question: My reaction did not yield any product, or the yield is extremely low. What are the likely causes?
This is a common issue that can stem from problems in either of the two main synthetic stages.
Possible Cause A: Ineffective Vilsmeier Reagent
The Vilsmeier reagent is highly sensitive to moisture.[4] Its decomposition before it can react with the pyrazole substrate is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Argon).
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Use anhydrous grade DMF. Solvents should be dried over molecular sieves.
-
Preparation Temperature: The formation of the Vilsmeier reagent is exothermic. Prepare it by adding POCl₃ dropwise to DMF chilled in an ice-salt bath (0 to -5 °C) with vigorous stirring.[4] A rise in temperature can lead to reagent decomposition.
-
Use Immediately: The reagent should be prepared in situ and used immediately for the best results.[4]
-
Possible Cause B: Low Reactivity of the Pyrazole Substrate
While the 1-aryl-pyrazole is electron-rich, its reactivity can be influenced by other factors.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the successful synthesis and purity of the 1-(3,4-dimethylphenyl)-1H-pyrazole precursor via NMR or LC-MS before proceeding. Impurities from the first stage can inhibit the second.
-
Increase Reagent Stoichiometry: For sluggish reactions, increasing the excess of the Vilsmeier reagent can improve yields. A common starting point is 3 equivalents of POCl₃ relative to the pyrazole substrate.[3] Some optimizations have shown that using up to 4 equivalents of POCl₃ and 6 equivalents of DMF can significantly boost yield.[5]
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can drive it to completion. Many procedures call for heating the reaction mixture to 70-80°C after the initial addition.[3][4] One study noted that no product was observed at 70°C, requiring an increase to 120°C for a substituted chloropyrazole, indicating substrate dependence on temperature.[5]
-
Possible Cause C: Improper Reaction Workup
The final product is generated upon hydrolysis of an iminium salt intermediate. An improper workup can lead to product loss or decomposition.
-
Troubleshooting Steps:
-
Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice with stirring. This hydrolyzes the intermediate and dissipates the heat from neutralizing the acidic mixture.[3][4]
-
Careful Neutralization: After quenching, the acidic solution must be neutralized. Use a mild base like a saturated solution of sodium bicarbonate or dilute sodium hydroxide. Add the base slowly while keeping the mixture cool in an ice bath to avoid product degradation. The target pH is typically around 7-8.[3]
-
Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Issue 2: Formation of a Dark, Tarry Residue
Question: My reaction turned into a dark, intractable tar. What happened?
Tarry products are typically the result of polymerization or extensive decomposition, often caused by poor temperature control.
-
Troubleshooting Steps:
-
Strict Temperature Control: The Vilsmeier-Haack reaction is exothermic.[4] Maintain strict temperature control (0-5 °C) during the addition of both POCl₃ to DMF and the pyrazole substrate to the Vilsmeier reagent. Use an ice bath throughout the addition phases.
-
Check for Impurities: Impurities in the starting pyrazole or solvents can catalyze side reactions. Purify the pyrazole substrate by column chromatography or recrystallization before use.
-
Avoid Overheating: When heating the reaction to drive it to completion, do so gradually and monitor the temperature carefully. A runaway reaction can quickly lead to decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for the Vilsmeier-Haack reaction? A: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4] The entire procedure, including reagent preparation and workup, must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. The quenching and neutralization steps should be performed slowly and behind a safety shield due to their exothermic nature.[4]
Q2: How can I monitor the reaction's progress? A: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated NaHCO₃). Extract the quenched sample with a small amount of ethyl acetate or dichloromethane. Spot this organic extract on a TLC plate alongside your starting material to track its consumption and the appearance of the more polar aldehyde product spot.
Q3: My final product is an oil instead of a solid. How should I purify it? A: While many pyrazole-4-carbaldehydes are solids, obtaining an oil is not uncommon, often due to residual solvent or minor impurities.
-
High-Vacuum Drying: First, ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization by dissolving impurities and leaving the pure product as a solid.
-
Column Chromatography: If the product remains an oil, purification by flash column chromatography is the standard method.[3] A gradient of ethyl acetate in petroleum ether is a common eluent system.
Q4: Can other formylating agents be used? A: While the Vilsmeier-Haack reaction is the most common and reliable method for this specific transformation, other formylation techniques exist. However, they often lack the high regioselectivity for the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction's efficiency and selectivity make it the authoritative choice for synthesizing pyrazole-4-carbaldehydes.[2][6]
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole
(This is a generalized protocol based on the common Knorr pyrazole synthesis.[1])
-
To a solution of (3,4-dimethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane (1.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting hydrazine is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material by flash column chromatography to obtain pure 1-(3,4-dimethylphenyl)-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation to Yield 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
(Adapted from established procedures for 1-aryl-pyrazole-4-carbaldehydes.[3][4])
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF, 6.0 eq) and cool the flask to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the cold, stirred DMF over 30 minutes. Maintain the temperature below 5°C throughout the addition. Stir for an additional 30 minutes at 0°C after the addition is complete.
-
Formylation Reaction: Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic mixture to pH 7-8 by the slow addition of a cold, saturated sodium bicarbonate solution or 10% NaOH solution.
-
A precipitate should form. If it does not, or if the product is oily, extract the aqueous mixture three times with ethyl acetate.
-
Collect the precipitate by filtration or, if extracted, combine the organic layers. Wash the solid/organic extract with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol/water) or by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield the final product.[3]
Data Summary: Impact of Reaction Parameters
The following table summarizes key parameters and their expected impact on the Vilsmeier-Haack formylation yield, based on literature findings.
| Parameter | Condition | Expected Impact on Yield | Rationale | Reference |
| POCl₃ Stoichiometry | 1.5 - 2.0 eq | Moderate | Sufficient for many reactive substrates. | [5] |
| 3.0 - 4.0 eq | High | Drives the reaction to completion, especially for less reactive substrates. | [3][5] | |
| Reaction Temperature | Room Temp | Low / Slow | May be insufficient to overcome the activation energy. | [5] |
| 70 - 80 °C | Optimal | Provides sufficient energy for most substrates without causing decomposition. | [3] | |
| > 100 °C | Variable / Risk of Tar | May be required for highly deactivated rings but increases the risk of side reactions. | [5] | |
| Water Content | Anhydrous | High | Prevents decomposition of the Vilsmeier reagent. | [4] |
| Trace Moisture | Very Low / None | The Vilsmeier reagent is rapidly hydrolyzed and deactivated. | [4] | |
| Workup pH | Acidic (pH < 5) | Low | Product may remain protonated in the aqueous layer; risk of degradation. | - |
| Neutral (pH 7-8) | High | Ensures the product is in its neutral form for efficient extraction/precipitation. | [3] |
References
-
E. F. V. Scriven, K. Turnbull. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI Reactions, 2023. [Link]
-
Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal, Accessed January 2026. [Link]
-
A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies, 2017. [Link]
-
A. M. Dar, Shamsuzzaman. "A Concise Review on the Synthesis of Pyrazole Heterocycles." Hilaris Publisher, 2015. [Link]
-
H. Z. Yuan, et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 2010. [Link]
-
A. A. El-Sayed, et al. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 2022. [Link]
-
A. V. Popov, et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019. [Link]
-
S. Singh, et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Navigating the Vilsmeier-Haack Formylation of Pyrazoles
Welcome to our dedicated technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and may encounter unexpected challenges. Here, we move beyond standard protocols to address the nuances of this reaction, focusing on the side reactions that can impact yield, purity, and the overall success of your synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction to the Challenge
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, prized for its ability to introduce a formyl group onto electron-rich systems like pyrazoles, typically at the C4 position. This transformation is critical for the synthesis of key intermediates in drug discovery and materials science. However, the potent nature of the Vilsmeier reagent (a chloroiminium salt generated from DMF and an acid chloride like POCl₃) can give rise to a variety of side products, some of which are structurally similar to the desired product, complicating purification and analysis.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the common and not-so-common issues you may face at the bench.
Troubleshooting Guide: When Things Go Wrong
This section is formatted to help you diagnose and resolve specific experimental issues.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
This is a common issue, often pointing to the reactivity of your pyrazole substrate or the integrity of your Vilsmeier reagent.
Possible Cause 1: Deactivated Pyrazole Ring The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole substrate is substituted with strong electron-withdrawing groups (EWGs), the nucleophilicity of the pyrazole ring is significantly reduced, rendering it unreactive towards the Vilsmeier reagent.
-
Expert Insight: We have observed that pyrazoles bearing substituents like nitro groups, and to a lesser extent, trifluoromethyl groups, often fail to undergo formylation under standard conditions. In a study on 5-chloropyrazoles, derivatives with nitrophenyl substituents were found to be completely unreactive.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then to 80-100 °C). Monitor the reaction by TLC to check for product formation and decomposition.
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (from 3 to 5 equivalents) can sometimes drive the reaction to completion for moderately deactivated substrates.
-
Consider an Alternative Synthetic Route: If the pyrazole is heavily deactivated, it may be more efficient to introduce the formyl group or a precursor before synthesizing the pyrazole ring or before adding the deactivating group.
-
Possible Cause 2: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Any water present in your DMF, POCl₃, or glassware will rapidly quench the reagent, leading to failed reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use a fresh, sealed bottle of anhydrous DMF. Ensure your POCl₃ is of high purity and has been handled under inert atmosphere.
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) with vigorous stirring. A thick, white precipitate should form. Use the reagent immediately after preparation.
-
Q2: I've isolated my product, but I have a significant, inseparable impurity. NMR suggests an additional chlorine atom. What could this be?
The presence of an extra chlorine atom often points to an unexpected chlorination reaction occurring alongside formylation.
Possible Cause 1: Chlorination of a Side-Chain Functional Group The Vilsmeier-Haack conditions are capable of converting hydroxyl groups into chlorides. This is particularly common for primary and secondary alcohols present on side chains attached to the pyrazole, for instance at the N1 position.
-
Case Study: In the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole, the desired 4-formyl product was obtained, but with the hydroxyl group on the N1-side chain simultaneously converted to a chloride.
-
Mechanism Snapshot: The lone pair of the hydroxyl group can attack the phosphorus of POCl₃ (or a related phosphorus species in the mixture), leading to the formation of a good leaving group which is then displaced by a chloride ion.
-
Troubleshooting & Mitigation:
-
Protecting Groups: Protect the hydroxyl group before the Vilsmeier-Haack reaction using a standard protecting group that is stable to the reaction conditions (e.g., a silyl ether or a benzyl ether).
-
Alternative Reagents: In some cases, using a milder formylating agent or different Vilsmeier reagent preparations (e.g., using oxalyl chloride instead of POCl₃) might suppress this side reaction, though this requires careful optimization.
-
Possible Cause 2: Chlorination of the Pyrazole Ring While less common than side-chain chlorination, direct chlorination of the pyrazole ring can occur, especially with prolonged reaction times or high temperatures. This is often seen at the C5 position if it is unsubstituted.
-
Expert Insight: The Vilsmeier reagent exists in equilibrium with other reactive species. The presence of chloride ions and the acidic conditions can lead to electrophilic chlorination on electron-rich positions of the pyrazole ring.
-
Troubleshooting & Mitigation:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times or high temperatures.
-
Control Stoichiometry: Use the minimum amount of Vilsmeier reagent required for complete formylation. Excess reagent can increase the likelihood of side reactions.
-
Q3: My mass spectrum shows the desired mass, but the NMR is complex, suggesting multiple aldehydes or other functionalities. What are these unexpected products?
This scenario can arise from a variety of more unusual side reactions.
Possible Cause 1: Diformylation If your pyrazole has more than one activated position, or if the reaction conditions are harsh, a second formylation can occur. For most N-substituted pyrazoles, the C4 position is the most reactive. However, if the C4 position is blocked, formylation might be forced at C3 or C5, though this is less favorable. Diformylation is rare but has been observed in highly activated systems.
-
Troubleshooting:
-
Carefully control the stoichiometry of the Vilsmeier reagent (1.1 to 1.5 equivalents is often sufficient).
-
Maintain a low reaction temperature.
-
Possible Cause 2: Dealkylation of N-Substituents Bulky N-alkyl groups, particularly those that can form stable carbocations, can be cleaved under the acidic conditions of the Vilsmeier-Haack reaction.
-
Case Study: The Vilsmeier-Haack reaction of a pyrazole bearing an N-tert-butyl group resulted in the loss of the tert-butyl group, yielding the N-unsubstituted pyrazole.
-
Mitigation:
-
If possible, choose a more robust N-substituent, such as a phenyl or a simple alkyl group like methyl or ethyl.
-
Possible Cause 3: Reactions of Side-Chain Substituents Substituents on the pyrazole ring can themselves react with the Vilsmeier reagent.
-
Case Study: A 3-(1-chloroethyl)pyrazole, when subjected to Vilsmeier-Haack conditions, underwent dehydrochlorination to form a 3-vinylpyrazole intermediate. This vinyl group was then formylated to give a cinnamaldehyde-like product.
-
Expert Insight: This highlights the importance of considering the reactivity of all functional groups in your molecule under the reaction conditions.
Possible Cause 4: Formation of Fused Ring Systems If the pyrazole has a suitably positioned nucleophilic group, intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. This is particularly prevalent in 5-aminopyrazoles.
-
Mechanism Snapshot: The Vilsmeier reagent reacts with the amino group, and subsequent intramolecular cyclization onto the C4 position, followed by dehydration and other steps, can lead to the fused aromatic system.
-
Mitigation:
-
Protect the nucleophilic group (e.g., acylation of an amino group) before the formylation reaction if C4-formylation is the desired outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of the Vilsmeier-Haack formylation on pyrazoles? For 1-substituted and 1,3- or 1,5-disubstituted pyrazoles, formylation occurs almost exclusively at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible for electrophilic attack.
Q2: Can I perform the Vilsmeier-Haack reaction on an N-H pyrazole? Yes, but with caution. The acidic proton on the N1 nitrogen can be removed, and the reaction may proceed on the resulting pyrazolate anion. However, N-formylation is a possible side reaction. It is generally advisable to use an N-substituted pyrazole to ensure predictable regioselectivity and avoid this complication.
Q3: What are the standard work-up procedures for a Vilsmeier-Haack reaction? The standard work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice. This is followed by basification, typically with an aqueous solution of sodium hydroxide, sodium carbonate, or sodium bicarbonate, to a pH of 8-10. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The hydrolysis of the intermediate iminium salt to the aldehyde occurs during this aqueous work-up.
Q4: Are there any alternatives to POCl₃ for generating the Vilsmeier reagent? Yes, other reagents like oxalyl chloride, thionyl chloride, or phosgene can be used in place of POCl₃. These can sometimes offer milder conditions or different selectivities, but they also come with their own handling and safety considerations. The POCl₃/DMF system remains the most commonly used due to its effectiveness and accessibility.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagram illustrates the key mechanistic steps.
Caption: Desired vs. Undesired Pathways in Pyrazole Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methylpyrazole
This protocol provides a general procedure for the C4-formylation of a typical pyrazole substrate.
Materials:
-
1-Phenyl-3-methylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting white slurry at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-phenyl-3-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. A significant amount of heat may be generated.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the mixture until the pH is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL for a 10 mmol scale reaction).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
References
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(12), 831-833. [Link]
-
Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Sondhi, S. M., et al. (2005). Synthesis of some new steroidal pyrazoles. Bibliomed, 1(1). [Link]
-
Abdel-Wahab, B. F., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-substituted pyrazoles and cyanopyridone. International Letters of Chemistry, Physics and Astronomy, 10, 186-197. [Link]
-
Chemical Methodologies. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
-
El-Sayed, N. N. E., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Scientific Reports, 14(1), 1-13. [Link]
-
Kar, P., & Kumar, A. (2015). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-5. [Link]
-
Šačkus, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
Sources
Technical Support Center: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific chemical synthesis. Our aim is to combine technical accuracy with practical, field-tested insights to ensure your success.
Introduction to the Synthesis
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The most common and effective method involves a two-step sequence: the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack reaction to construct the pyrazole ring and introduce the carbaldehyde group. This reaction is a powerful tool in heterocyclic chemistry but can be sensitive to various parameters.[1][2][3] This guide will address potential pitfalls in this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde?
The most prevalent synthetic pathway involves two key steps:
-
Hydrazone Formation: Condensation of 3,4-dimethylphenylhydrazine with a suitable ketone, such as acetone, to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to simultaneously construct the pyrazole ring and install the aldehyde group at the 4-position.[3][4]
Q2: What is the Vilsmeier-Haack reaction and why is it used here?
The Vilsmeier-Haack reaction is a formylation reaction that uses a chloroiminium ion, known as the Vilsmeier reagent, as the electrophile.[5] This reagent is generated in situ from the reaction of a substituted amide, like DMF, with phosphorus oxychloride.[5] It is particularly effective for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[5][6] In this specific synthesis, it is used to achieve both cyclization of the hydrazone and formylation of the resulting pyrazole in a single step.[1]
Q3: What are the typical reaction conditions for the Vilsmeier-Haack step?
While conditions can vary, a general procedure involves the slow, dropwise addition of POCl₃ to a solution of the hydrazone in DMF at low temperatures (typically 0-5 °C) to control the exothermic reaction. The reaction mixture is then often brought to room temperature and may be heated (e.g., to 80°C) for several hours to drive the reaction to completion.[4]
Q4: How is the final product typically purified?
The crude product, obtained after quenching the reaction with ice water and neutralizing with a base, is often a solid.[4] Purification is commonly achieved through recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Final Product
Q: I'm getting a very low yield, or no product at all. What could be the issue?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Poor Quality of Reagents:
-
3,4-Dimethylphenylhydrazine: This starting material can degrade over time, especially if not stored properly. It is sensitive to air and light. Consider using a freshly opened bottle or purifying the existing stock.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with water. If it has been exposed to atmospheric moisture, it will hydrolyze, reducing its effectiveness. Always use a fresh, unopened bottle or distill it before use.
-
Dimethylformamide (DMF): The DMF used should be anhydrous. Water in the DMF will quench the Vilsmeier reagent. Using a dry solvent is critical for the success of this reaction.
-
-
Suboptimal Reaction Temperature:
-
Addition of POCl₃: The initial formation of the Vilsmeier reagent is highly exothermic. If the POCl₃ is added too quickly or at too high a temperature, it can lead to the decomposition of the reagent and starting materials. Ensure the addition is done slowly and with efficient cooling (ice bath).
-
Reaction Heating: While some heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of DMF and the formation of byproducts.[7] If you are heating the reaction, ensure the temperature is carefully controlled.
-
-
Incorrect Stoichiometry:
-
The molar ratio of the hydrazone to POCl₃ and DMF is crucial. Typically, an excess of the Vilsmeier reagent is used. A common ratio is 1 equivalent of hydrazone to 3 equivalents of POCl₃.[4] Ensure your calculations are correct.
-
-
Ineffective Quenching and Work-up:
-
The reaction mixture should be quenched by pouring it onto crushed ice. This helps to hydrolyze the intermediate iminium salt to the final aldehyde. The subsequent neutralization with a base (like sodium hydroxide solution) should be done carefully to avoid decomposition of the product.[4]
-
Problem 2: Formation of Multiple Products or Impurities
Q: My TLC/NMR analysis shows a complex mixture of products. What are the likely side reactions?
A: The formation of multiple products often points to side reactions or incomplete conversion. Here are some potential causes:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have a mixture of starting material (hydrazone) and the desired product. Consider extending the reaction time or increasing the temperature slightly.
-
Side Reactions of the Vilsmeier Reagent:
-
The Vilsmeier reagent is a powerful electrophile and can react with other nucleophilic sites if present. Ensure your starting materials are pure.
-
At higher temperatures, DMF can decompose to generate small amounts of formaldehyde, which can lead to unwanted side products.[7]
-
-
Regioisomer Formation: While the formylation of 1-arylpyrazoles typically occurs at the 4-position due to electronic effects, other isomers are possible, though usually minor.[6]
-
Hydrolysis of the Product: The aldehyde functional group can be sensitive to harsh work-up conditions. Overly acidic or basic conditions during work-up could potentially lead to degradation.
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating my product after the reaction. It seems to be soluble in the aqueous layer, or I'm getting an emulsion during extraction.
A: Isolation challenges are not uncommon, especially with heterocyclic compounds. Here are some proven strategies:
-
Product Solubility in Aqueous Layer:
-
If your product has some water solubility, you can decrease its solubility in the aqueous phase by saturating the aqueous layer with sodium chloride (brine) before extraction. This is known as "salting out."[8]
-
Perform multiple extractions with an organic solvent (e.g., three to five times) to ensure you recover as much product as possible. Dichloromethane or ethyl acetate are commonly used.[8]
-
-
Emulsion Formation:
-
Emulsions can form during the liquid-liquid extraction process, making phase separation difficult. To break an emulsion, you can try adding a small amount of brine or filtering the entire mixture through a pad of Celite.[8]
-
-
Purification by Column Chromatography:
-
If your crude product is an oil or an impure solid, column chromatography is an effective purification method. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can help separate your product from impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Step 1: Formation of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve 3,4-dimethylphenylhydrazine in ethanol.
-
Add a slight excess of acetone to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place the crude hydrazone and dissolve it in anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃) (typically 3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold, dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization or column chromatography.[4]
Data Summary
| Parameter | Recommended Value | Reference |
| Reagent Ratio (Hydrazone:POCl₃) | 1 : 3 | [4] |
| Reaction Temperature (POCl₃ addition) | 0-5 °C | [4] |
| Reaction Temperature (Heating) | 80 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Purification Method | Column Chromatography | [4] |
Visualizing the Workflow
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Reaction Mechanism Overview
Caption: A simplified overview of the Vilsmeier-Haack reaction mechanism for pyrazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 266-275. DOI: [Link]
-
Singh, R., Kaur, H., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26785-26815. [Link]
-
Li, S., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14603-14615. [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-149. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patel, N. B., & Agravat, S. N. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Rybakov, V. B., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1785-1790. [Link]
- Heinisch, G., & Holzer, W. (2003). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (21), 3123-3127.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. jpsionline.com [jpsionline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the derivatization of the aldehyde group in pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges in the derivatization of the aldehyde group in pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique chemical landscape of these important heterocyclic compounds. Here, we move beyond standard protocols to address the specific, often frustrating, issues that arise from the interplay between the pyrazole ring and its attached aldehyde functionality. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The Core Challenge: A Tale of Two Moieties
The derivatization of pyrazole aldehydes is not always straightforward. The primary difficulty stems from the electronic nature of the pyrazole ring itself. As a π-excessive aromatic heterocycle, the ring can significantly modulate the reactivity of the aldehyde group.[1] Depending on the substitution pattern and the position of the aldehyde, the ring can act as either an electron-donating or electron-withdrawing group, influencing the electrophilicity of the aldehyde carbon. Furthermore, the nitrogen atoms of the pyrazole ring introduce nucleophilic sites and potential for chelation, leading to a host of possible side reactions that can complicate transformations, reduce yields, and make purification difficult.
This guide provides troubleshooting workflows and answers to frequently asked questions to help you anticipate and overcome these challenges.
Troubleshooting Guide: Common Derivatization Reactions
This section addresses specific problems encountered during common transformations of the pyrazole aldehyde group.
Condensation Reactions (Knoevenagel, Wittig, etc.)
Condensation reactions are fundamental for C-C bond formation. However, the reduced electrophilicity of some pyrazole aldehydes can make these reactions sluggish and low-yielding.
Q1: My Knoevenagel condensation with a pyrazole-4-carboxaldehyde is showing low conversion and requires harsh conditions (high temperature, strong base). What's going on?
A1: This is a classic issue rooted in electronics. The pyrazole ring, particularly when N-unsubstituted or N-alkylated, is electron-rich and can donate electron density into the C4 position, deactivating the attached aldehyde. This makes the carbonyl carbon less electrophilic and thus less susceptible to attack by the nucleophilic carbanion generated from your active methylene compound.
-
Causality: The lone pair on the N1 nitrogen participates in the aromatic system, increasing electron density at C4. This effect reduces the partial positive charge on the aldehyde carbon.
-
Troubleshooting Steps:
-
Catalyst Choice: Standard catalysts like piperidine or pyridine may be insufficient. Consider using a Lewis acid co-catalyst (e.g., ZnCl₂, TiCl₄) to coordinate to the carbonyl oxygen, increasing its electrophilicity.
-
Reaction Conditions: Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product, significantly improving yields even for sluggish reactions.
-
Base Strength: While a stronger base might seem intuitive, it can also promote unwanted side reactions. A careful balance is needed. For instance, using ammonium acetate in acetic acid can be a more effective catalytic system than piperidine in ethanol for some substrates.
-
Q2: I'm attempting a Wittig reaction and observing significant amounts of unreacted starting material and the formation of a dark, insoluble polymer. How can I improve this?
A2: The formation of polymeric material suggests that the ylide, which is a strong base, may be reacting with the pyrazole ring itself, especially if the N1 position is unsubstituted (possesses an acidic N-H proton). Deprotonation of the pyrazole ring can lead to a cascade of undesired reactions.
-
Mechanism of Failure: The phosphonium ylide can deprotonate the N-H of the pyrazole. The resulting pyrazolate anion is a different nucleophile that can lead to polymerization or other side reactions.
-
Solution Workflow:
-
Protect the N-H: If your pyrazole is N-unsubstituted, the most robust solution is to protect the nitrogen atom. A simple, acid-labile group like a Boc (tert-butyloxycarbonyl) group or a more robust group like a SEM (2-(trimethylsilyl)ethoxymethyl) group can be employed. This removes the acidic proton and prevents the primary side reaction.
-
Use Salt-Free Ylides: The presence of lithium salts from ylide generation (e.g., using n-BuLi) can complicate the reaction. Using salt-free ylides, often generated with reagents like sodium hexamethyldisilazide (NaHMDS), can lead to cleaner reactions and higher yields.
-
Optimize Temperature: Run the reaction at the lowest possible temperature that allows for conversion (e.g., starting at -78 °C and slowly warming to room temperature) to minimize side reactions.
-
Caption: Troubleshooting decision tree for low-yield condensation reactions.
Oxidation
Converting the pyrazole aldehyde to a carboxylic acid is often necessary, but over-oxidation or reaction with the pyrazole ring can be a concern.
Q: I need to oxidize my pyrazole-4-carboxaldehyde to the corresponding carboxylic acid, but my yields are poor and I'm seeing degradation of the pyrazole ring. Which oxidizing agent should I use?
A: The pyrazole ring is susceptible to oxidation under harsh conditions, especially with strong oxidants like potassium permanganate (KMnO₄) or chromic acid, which can lead to ring cleavage. The key is to use milder, more selective reagents.
-
Recommended Reagents & Conditions:
| Oxidizing Agent | Typical Conditions | Advantages & Disadvantages |
| Pinnick Oxidation | NaClO₂ buffered with NaH₂PO₄ in t-BuOH/H₂O | Excellent selectivity for aldehydes. Tolerates many functional groups. Generally high-yielding and clean.[2] |
| Tollens' Reagent | Ag₂O in aqueous ammonia | Very mild and selective. Ideal for sensitive substrates. Can be expensive and requires fresh preparation. |
| TEMPO-catalyzed | TEMPO (cat.), NaOCl (stoich.) in a biphasic system | Catalytic and efficient. However, can be sensitive to reaction pH and may not be suitable for all substrates.[2] |
-
Self-Validating Protocol (Pinnick Oxidation):
-
Dissolve the pyrazole-4-carboxaldehyde (1.0 eq) in tert-butanol (approx. 0.2 M).
-
Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq).
-
To this vigorously stirred biphasic mixture, add a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade) in water dropwise, keeping the internal temperature below 25 °C. The reaction is often slightly exothermic.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip is negative.
-
Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Reduction & Reductive Amination
Reduction to an alcohol or conversion to an amine are common derivatizations. The choice of reducing agent is critical to avoid side reactions.
Q: When I perform a reductive amination using sodium borohydride (NaBH₄) after imine formation, I get a mixture of the desired amine and the corresponding alcohol. How can I improve the selectivity?
A: This is a common problem where the reducing agent reacts with the starting aldehyde before it can completely form the imine, or it reduces the imine too slowly. The solution is to use a reducing agent that is more selective for the imine over the aldehyde.
-
Causality: Sodium borohydride is capable of reducing both aldehydes and imines. If the imine formation is slow or reversible, NaBH₄ will reduce the more electrophilic aldehyde, leading to the alcohol byproduct.
-
Superior Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a milder reducing agent that reacts much faster with protonated imines (iminium ions) than with aldehydes. This allows the reaction to be performed as a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.
Caption: Optimized one-pot workflow for reductive amination.
-
Optimized One-Pot Reductive Amination Protocol:
-
To a flask charged with the pyrazole aldehyde (1.0 eq) and the desired amine (1.1 eq), add a suitable aprotic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Note: The reaction may bubble as acetic acid is released.
-
Allow the reaction to stir at room temperature for 2 to 24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography.
-
Frequently Asked Questions (FAQs)
Q: How does the position of the aldehyde group (C3, C4, or C5) on the pyrazole ring affect its reactivity?
A: The position is critically important due to the asymmetric electronic nature of the pyrazole ring.
-
C4-Aldehyde: As discussed, this position is often electron-rich, leading to a less reactive, deactivated aldehyde. This is the most common position for formylation via the Vilsmeier-Haack reaction.[2][3]
-
C3-Aldehyde & C5-Aldehyde: These positions are electronically different. They are adjacent to nitrogen atoms and are more "electron-deficient" or π-deficient compared to the C4 position.[1] Aldehydes at these positions are generally more electrophilic and reactive, behaving more like typical aromatic aldehydes. However, they can be more susceptible to nucleophilic attack on the ring itself under certain conditions.
Q: My pyrazole aldehyde seems to be chelating with metal catalysts. How can I prevent this?
A: The adjacent nitrogen atoms in the pyrazole ring create a bidentate ligand-like system that can readily chelate to metal ions (e.g., Lewis acids, transition metal catalysts). This can sequester your catalyst, poisoning the reaction.
-
Strategy 1: N-Substitution. The simplest solution is to ensure the N1 position is substituted with a sterically bulky group (e.g., a 2,4,6-trimethylphenyl group) or a group that electronically disfavors chelation. This can sterically block the N1-N2 pocket.
-
Strategy 2: Use a Stoichiometric Promoter. If chelation is unavoidable and detrimental, you may need to use a stoichiometric amount of the Lewis acid or promoter rather than a catalytic amount.
-
Strategy 3: Catalyst Choice. Opt for non-metal-based catalysts where possible, or choose metals with different coordination preferences that are less likely to be sequestered by the pyrazole.
Q: What are the best practices for purifying pyrazole aldehyde derivatives, especially when they are polar?
A: Purification can be challenging due to the polarity imparted by the pyrazole ring.
-
Column Chromatography: This is the most common method. Use a gradient elution system. Often, a combination of ethyl acetate/hexanes is insufficient. Adding a small amount of a more polar solvent like methanol (1-5%) or triethylamine (0.5-1%) to your mobile phase can improve peak shape and recovery, especially for basic compounds.
-
Acid/Base Extraction: If your derivative has a basic nitrogen, you can often purify it from neutral impurities by dissolving the crude material in an organic solvent, extracting with dilute acid (e.g., 1M HCl), washing the aqueous layer with solvent to remove impurities, and then basifying the aqueous layer and re-extracting your product.
-
Crystallization: Many pyrazole derivatives are crystalline solids. Screening for a suitable crystallization solvent can be a highly effective and scalable purification method.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (2023). [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters (2023). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (2017). [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc (2011). [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies (2022). [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts (2022). [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Chemical Bulletin (2009). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
